2-{[(3-chloro-2-methylphenyl)methyl](prop-2-yn-1-yl)amino}acetic acid
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Description
“2-{(3-chloro-2-methylphenyl)methylamino}acetic acid” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “2-{(3-chloro-2-methylphenyl)methylamino}acetic acid” would be quite complex, with several functional groups present. These include a phenyl group, a propynyl group, and an aminoacetic acid group .Chemical Reactions Analysis
The chemical reactions involving “2-{(3-chloro-2-methylphenyl)methylamino}acetic acid” would depend on the specific conditions and reagents used. Potential reactions could include substitutions at the benzylic position, which could occur via either an SN1 or SN2 pathway .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(3-chloro-2-methylphenyl)methyl](prop-2-yn-1-yl)amino}acetic acid' involves the reaction of 3-chloro-2-methylbenzyl chloride with propargylamine to form the intermediate compound, which is then reacted with chloroacetic acid to yield the final product.", "Starting Materials": [ "3-chloro-2-methylbenzyl chloride", "propargylamine", "chloroacetic acid" ], "Reaction": [ "Step 1: 3-chloro-2-methylbenzyl chloride is reacted with propargylamine in the presence of a base such as sodium hydroxide to form the intermediate compound 2-{[(3-chloro-2-methylphenyl)methyl](prop-2-yn-1-yl)amino}benzyl chloride.", "Step 2: The intermediate compound is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate to yield the final product, 2-{[(3-chloro-2-methylphenyl)methyl](prop-2-yn-1-yl)amino}acetic acid." ] } | |
CAS No. |
2249001-39-4 |
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-[(3-chloro-2-methylphenyl)methyl-prop-2-ynylamino]acetic acid |
InChI |
InChI=1S/C13H14ClNO2/c1-3-7-15(9-13(16)17)8-11-5-4-6-12(14)10(11)2/h1,4-6H,7-9H2,2H3,(H,16,17) |
InChI Key |
VTDRVQZMVWLRDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CN(CC#C)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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